N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of isoindoline, thiophene, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.
Introduction of the Thiophene Sulfonyl Group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.
Formation of the Pyrrolidine Carboxamide: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell cycle, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(furan-2-sulfonyl)pyrrolidine-2-carboxamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(benzene-2-sulfonyl)pyrrolidine-2-carboxamide
Uniqueness
The presence of the thiophene sulfonyl group might impart unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c21-15-11-6-5-10(9-12(11)16(22)19-15)18-17(23)13-3-1-7-20(13)27(24,25)14-4-2-8-26-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,23)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQLTBZSUKEFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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